

Application Notes: BAY 61-3606 Hydrochloride in Mast Cell Degranulation Assays

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Compound of Interest

Compound Name: BAY 61-3606 hydrochloride

Cat. No.: B1588918

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Introduction

BAY 61-3606 hydrochloride is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with a K_i of 7.5 nM.[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[4] Activation of FcεRI by antigen-crosslinked IgE leads to mast cell degranulation and the release of inflammatory mediators, a key event in allergic and inflammatory responses.[5][6] By inhibiting Syk, BAY 61-3606 effectively blocks these downstream signaling cascades, preventing mast cell degranulation and the subsequent release of histamine, lipid mediators, and cytokines.[4][7] These characteristics make BAY 61-3606 a valuable tool for studying mast cell biology and a potential therapeutic agent for allergic and inflammatory diseases.

Data Presentation

The inhibitory activity of BAY 61-3606 on mast cell degranulation has been quantified across various in vitro models. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency in different mast cell types and against the release of various inflammatory mediators.

Cell Type	Mediator Release Measured	IC50 (nM)	Reference
Rat Basophilic Leukemia (RBL-2H3) cells	β -Hexosaminidase	46	[7]
Rat Peritoneal Mast Cells	Serotonin	17	[7]
Human Cultured Mast Cells (HCMC)	Histamine	5.1	[7]
Human Cultured Mast Cells (HCMC)	Tryptase	5.5	[7]
Human Cultured Mast Cells (HCMC)	Prostaglandin D2 (PGD2)	5.8	[7]
Human Cultured Mast Cells (HCMC)	Leukotriene C4/D4/E4 (LTC4/D4/E4)	3.3	[7]
Human Cultured Mast Cells (HCMC)	Granulocyte-macrophage colony-stimulating factor (GM-CSF)	200	[7]
Human Basophils (low serum IgE)	Degranulation	10.2	[7]
Human Basophils (high serum IgE)	Degranulation	8.1	[7]
Human Mast Cells	β -Hexosaminidase	26	[8]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This protocol provides a generalized procedure for determining the inhibitory effect of BAY 61-3606 on antigen-induced degranulation in mast cells, such as Rat Basophilic Leukemia (RBL-2H3) cells.

Materials:

- RBL-2H3 cells
- Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
- Anti-DNP IgE antibody
- DNP-HSA (antigen)
- **BAY 61-3606 hydrochloride**
- Tyrode's buffer or HEPES buffer
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (PNAG)
- Citrate buffer
- Stop solution (e.g., 0.4 M Glycine, pH 10.7)
- Lysis buffer (e.g., 0.1% Triton X-100)
- 96-well plates

Procedure:

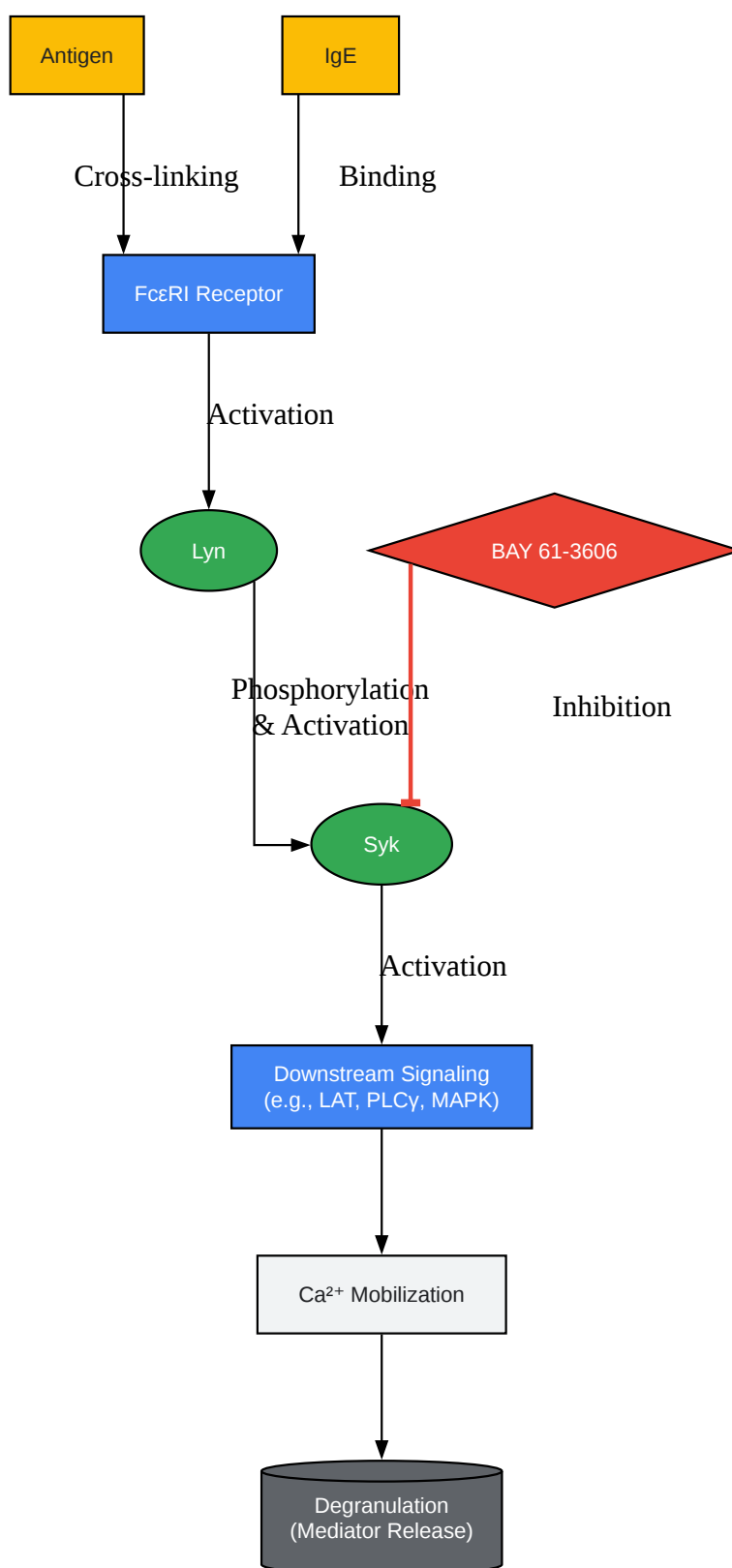
- Cell Culture and Sensitization:
 - Culture RBL-2H3 cells in appropriate medium until they reach the desired confluence.
 - Seed the cells into 96-well plates at a suitable density (e.g., 5×10^4 cells/well).
 - Sensitize the cells by incubating them with anti-DNP IgE antibody (e.g., 0.5 μ g/mL) for 24 hours.[9]

- Compound Treatment:
 - After sensitization, gently wash the cells twice with pre-warmed Tyrode's buffer to remove excess IgE.[10]
 - Pre-incubate the cells with various concentrations of **BAY 61-3606 hydrochloride** or a vehicle control for 1 hour at 37°C.[9]
- Antigen Challenge:
 - Induce degranulation by stimulating the cells with DNP-HSA (e.g., 100 ng/mL) for 30-45 minutes at 37°C.[9][11]
- Supernatant Collection:
 - To stop the degranulation reaction, place the plate on ice for 5 minutes.[11]
 - Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet the cells. [10]
 - Carefully collect the supernatant, which contains the released β -hexosaminidase.
- Enzyme Assay:
 - Prepare a fresh solution of the substrate PNAG in citrate buffer.[10]
 - In a new 96-well plate, add a portion of the collected supernatant to the PNAG solution.[9]
 - Incubate the plate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed. [10][12]
 - Stop the reaction by adding the stop solution. The development of a yellow color indicates the presence of p-nitrophenol.[11][12]
 - Measure the absorbance at 405 nm using a microplate reader.[9][12]
- Determination of Total β -Hexosaminidase:

- To determine the total amount of β -hexosaminidase, lyse the remaining cells in the original plate with a lysis buffer.^{[9][10]}
- Transfer the cell lysate to another plate containing the PNAG substrate and repeat the enzyme assay as described above.
- Data Analysis:
 - Calculate the percentage of β -hexosaminidase release for each treatment condition using the following formula:
 - $\% \text{ Release} = (\text{Absorbance of Supernatant} / \text{Absorbance of Supernatant} + \text{Absorbance of Lysate}) \times 100$
 - Plot the percentage of inhibition against the concentration of BAY 61-3606 to determine the IC₅₀ value.

Visualizations

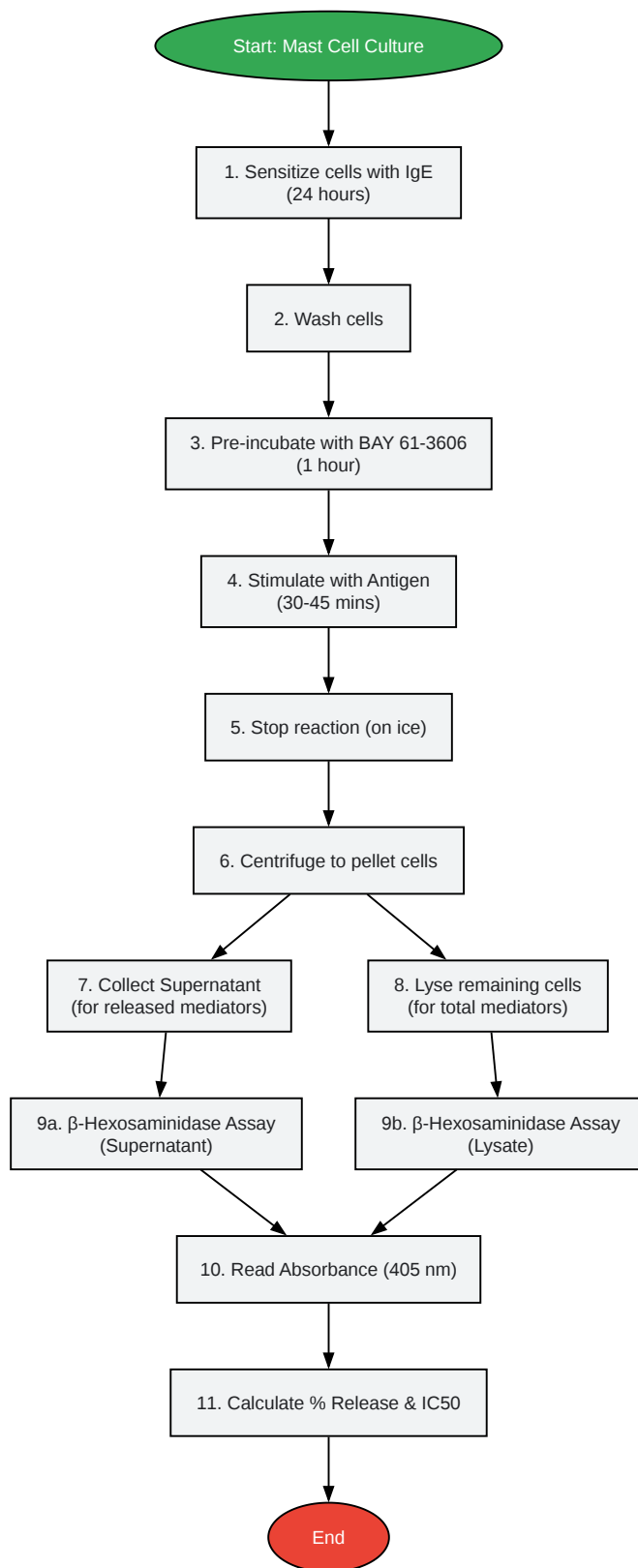
Signaling Pathway of BAY 61-3606 in Mast Cell Degranulation



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Caption: Inhibition of the FcεRI signaling pathway by BAY 61-3606.

Experimental Workflow for Mast Cell Degranulation Assay



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Caption: Workflow of a β -hexosaminidase release assay.

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